PPDA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

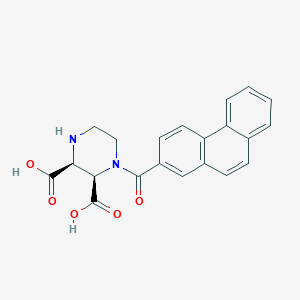

PPDA is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PPDA typically involves multi-step organic reactions One common approach is the condensation of phenanthrene-2-carboxylic acid with a piperazine derivative under controlled conditions The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

PPDA can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine, chlorine), Friedel-Crafts catalysts (e.g., aluminum chloride)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Chemical Properties of p-Phenylene Diamine

- Chemical Formula : C₆H₈N₂

- Appearance : Colorless or pale yellow crystalline solid

- Solubility : Highly soluble in organic solvents; limited solubility in water

- Thermal Stability : High melting point and low volatility

Dye Production

PPDA is crucial in the synthesis of various dyes, including:

- Azo Dyes : Used extensively in textiles and printing inks.

- Anthraquinone Dyes : Known for their vibrant colors and stability.

- Acid Dyes : Commonly used for dyeing wool and silk.

Table 1: Applications of this compound in Dye Production

| Type of Dye | Application Area | Characteristics |

|---|---|---|

| Azo Dyes | Textiles, Printing Inks | Bright colors, excellent fastness |

| Anthraquinone Dyes | Plastics, Coatings | High stability, vibrant hues |

| Acid Dyes | Wool, Silk | Good solubility, bright colors |

Polymer Industry

In the polymer sector, this compound serves as a monomer for synthesizing high-performance polymers such as:

- Polyamides : Used in fibers and engineering plastics.

- Polyimides : Known for thermal stability and chemical resistance.

Table 2: Polymer Applications of this compound

| Polymer Type | Properties | Application Areas |

|---|---|---|

| Polyamides | High mechanical strength | Textiles, automotive components |

| Polyimides | Excellent thermal and chemical resistance | Electronics, aerospace |

Adhesive and Resin Formulations

This compound is utilized as a cross-linking agent in adhesives and resins, enhancing their bonding strength and durability. It is commonly found in:

- Epoxy Systems : Used in construction and automotive applications.

- Polyurethane-based Systems : Employed for coatings and sealants.

Hair Dyes

This compound is a key ingredient in permanent hair dyes due to its ability to penetrate the hair shaft and form stable bonds with hair proteins. This results in long-lasting color effects.

Case Study 1: Allergic Reactions to this compound

Research has shown that this compound can cause allergic contact dermatitis in some individuals. A study analyzed patch test reactions among patients exposed to hair dyes containing this compound. The results indicated that approximately 77.1% of patients tested positive for this compound sensitization, highlighting the need for careful handling of this compound in cosmetic formulations .

Case Study 2: Flame Retardant Applications

This compound has also been explored as an active halogen-free flame retardant. A patent describes its preparation method and application in various materials to enhance fire safety without the environmental drawbacks associated with traditional flame retardants .

Safety Considerations

Handling this compound requires adherence to safety precautions due to its sensitizing properties:

- Avoid direct skin contact and inhalation of dust or fumes.

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure proper ventilation when working with this compound.

作用機序

The mechanism of action of PPDA involves its interaction with specific molecular targets, such as enzymes or receptors. The phenanthrene moiety may facilitate binding to hydrophobic pockets, while the piperazine ring and carboxylic acid groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

類似化合物との比較

Similar Compounds

Phenanthrene-2-carboxylic acid: Shares the phenanthrene core but lacks the piperazine and additional carboxylic acid groups.

Piperazine-2,3-dicarboxylic acid: Contains the piperazine ring with carboxylic acid groups but lacks the phenanthrene moiety.

Uniqueness

PPDA is unique due to the combination of the phenanthrene and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.

特性

分子式 |

C21H18N2O5 |

|---|---|

分子量 |

378.4 g/mol |

IUPAC名 |

(2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |

InChI |

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |

InChIキー |

IWWXIZOMXGOTPP-ZWKOTPCHSA-N |

異性体SMILES |

C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |

正規SMILES |

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。